![molecular formula C11H15ClN2 B2485757 2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride CAS No. 2375270-10-1](/img/structure/B2485757.png)
2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride
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Overview
Description
2,3,4-Trimethyl-1H-indol-5-amine hydrochloride is an organic compound with the CAS Number: 2375270-10-1 . It has a molecular weight of 210.71 . The IUPAC name for this compound is 2,3,4-trimethyl-1H-indol-5-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 2,3,4-Trimethyl-1H-indol-5-amine hydrochloride is 1S/C11H14N2.ClH/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10;/h4-5,13H,12H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as 2,3,4-Trimethyl-1H-indol-5-amine hydrochloride, are significant in the synthesis of selected alkaloids . They play a crucial role in cell biology and have attracted increasing attention for their application in the treatment of various disorders in the human body .
Treatment of Cancer Cells
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . Their unique structure allows them to interact with cancer cells in a way that can inhibit their growth and proliferation .
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties, making them useful in the development of new antimicrobial agents . They can inhibit the growth of various types of microbes, which can be beneficial in the treatment of various infectious diseases .
Pharmaceutical Development
2,3,4-Trimethyl-1H-indol-5-amine hydrochloride is a versatile chemical compound used in pharmaceutical development. Its unique structure allows it to be employed in various applications, including the development of new drugs.
Organic Synthesis
This compound is also used in organic synthesis. Its unique structure and properties make it a valuable tool in the synthesis of various organic compounds.
Material Science
In material science, 2,3,4-Trimethyl-1H-indol-5-amine hydrochloride is used due to its unique properties. It can be used in the development of new materials with improved properties.
Inhibition of RIPK1
This compound has been found to potently inhibit RIPK1, a protein involved in the regulation of inflammation and cell death . This makes it a potential candidate for the development of new therapeutic strategies for diseases associated with inflammation and cell death .
Protection of Vascular Endothelial Cells
2,3,4-Trimethyl-1H-indol-5-amine hydrochloride can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would require further investigation.
Result of Action
Some indole derivatives have shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,3,4-trimethyl-1H-indol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10;/h4-5,13H,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUIPYAIRGIGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C=C2)N)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride |
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